molecular formula C19H15N6O2S- B10879103 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10879103
M. Wt: 391.4 g/mol
InChI Key: PUOSMKKCIRXXJL-UHFFFAOYSA-M
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Description

2-(1,3-Benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that features a unique structure combining benzothiazole, imidazole, and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the Pyrazolopyridine Core: This involves the reaction of a pyridine derivative with hydrazine or its derivatives to form the pyrazole ring.

    Attachment of the Imidazole Group: The imidazole moiety can be introduced via alkylation or acylation reactions using imidazole derivatives.

    Final Coupling: The final step involves coupling the benzothiazole and pyrazolopyridine intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the benzothiazole and imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme activity, protein interactions, and cellular signaling pathways.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)-5-methyl-3-oxopyrazolo[4,3-c]pyridine: Lacks the imidazole moiety.

    2-(1,3-Benzothiazol-2-yl)-4-methyl-3-oxopyrazolo[4,3-c]pyridine: Lacks the ethyl group on the imidazole ring.

    5-(2-(1H-Imidazol-5-yl)ethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate: Lacks the benzothiazole moiety.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and imidazole rings, along with the pyrazolopyridine core, allows for diverse interactions with biological targets and unique chemical transformations.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H15N6O2S-

Molecular Weight

391.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C19H16N6O2S/c1-11-17-14(8-16(26)24(11)7-6-12-9-20-10-21-12)23-25(18(17)27)19-22-13-4-2-3-5-15(13)28-19/h2-5,8-10,26H,6-7H2,1H3,(H,20,21)/p-1

InChI Key

PUOSMKKCIRXXJL-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CN=CN5)[O-]

Origin of Product

United States

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